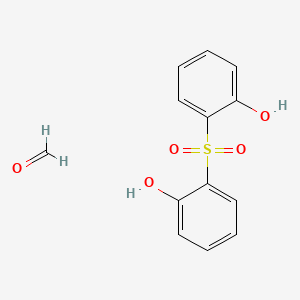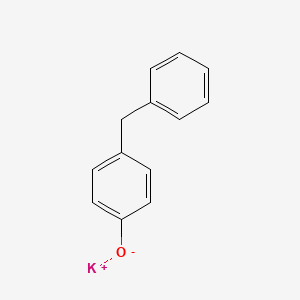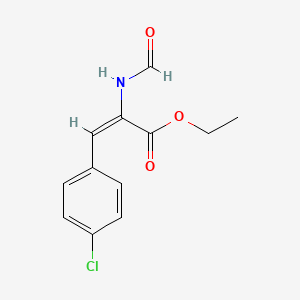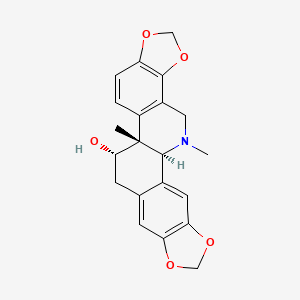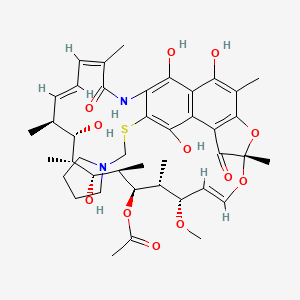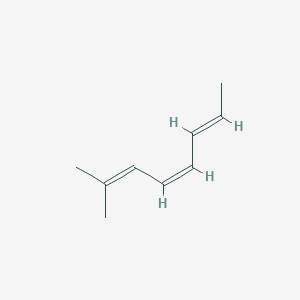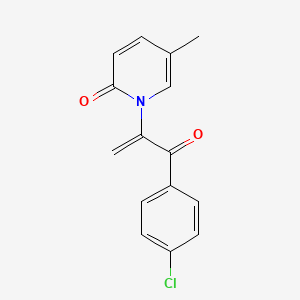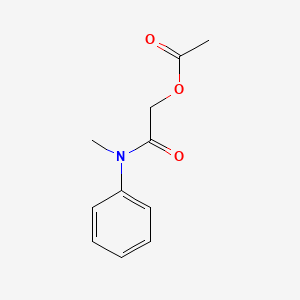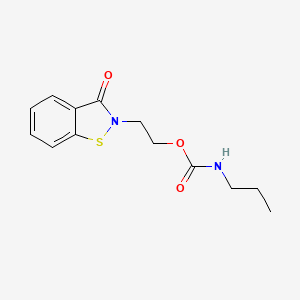
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde is a synthetic organic compound known for its use in the fragrance industry. It is also referred to by its commercial names such as Lyral, Kovanol, Mugonal, and Landolal . The compound has a molecular formula of C13H22O2 and a molecular weight of 210.31 g/mol . It is characterized by its pleasant floral scent, making it a popular ingredient in perfumes, soaps, and other personal care products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde typically starts from myrcene, a naturally occurring terpene . The process involves a Diels-Alder reaction with acrolein to form the cyclohexenecarbaldehyde group . This intermediate is then subjected to acid-catalyzed hydration to produce the final compound . The reaction conditions include the use of an acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity . The compound is then purified through distillation and other separation techniques to meet the required quality standards for use in fragrances .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 4-(4-Methylpentyl)cyclohex-3-ene-1-carboxylic acid
Reduction: 4-(4-Methylpentyl)cyclohex-3-ene-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of 4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with olfactory receptors . The compound binds to specific receptors in the olfactory system, triggering a sensory response that is perceived as a pleasant floral scent . This interaction is mediated by the binding of the aldehyde group to the receptor, leading to the activation of downstream signaling pathways involved in olfaction .
Comparación Con Compuestos Similares
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde is unique in its structure and olfactory properties. Similar compounds include:
4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carboxaldehyde:
3-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde: Another isomer with similar applications in the fragrance industry.
The uniqueness of this compound lies in its specific structure, which imparts a distinct floral scent that is highly valued in perfumery .
Propiedades
Número CAS |
83803-50-3 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
4-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H22O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h6,10-11,13H,3-5,7-9H2,1-2H3 |
Clave InChI |
QXCGZLBKYFEHDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC1=CCC(CC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


